molecular formula C12H12BrN3OS B2498492 4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 867041-67-6

4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2498492
CAS No.: 867041-67-6
M. Wt: 326.21
InChI Key: JRKSRFVGMMUROH-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound that features a bromophenyl group, a thioxo group, and a tetrahydropyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the reaction of 4-bromobenzaldehyde with thiourea and ethyl acetoacetate under basic conditions. The reaction proceeds through a cyclization process to form the tetrahydropyrimidine ring . The general reaction conditions include:

    Reactants: 4-bromobenzaldehyde, thiourea, ethyl acetoacetate

    Catalyst: Base (e.g., sodium ethoxide)

    Solvent: Ethanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products

Scientific Research Applications

4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with biological targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The bromophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific combination of a bromophenyl group and a thioxo-tetrahydropyrimidine ring, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(4-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3OS/c1-6-9(11(14)17)10(16-12(18)15-6)7-2-4-8(13)5-3-7/h2-5,10H,1H3,(H2,14,17)(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKSRFVGMMUROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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